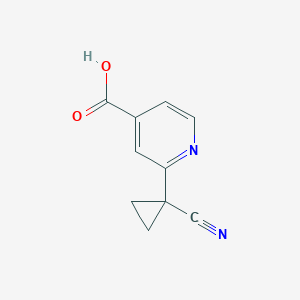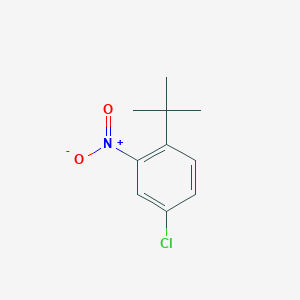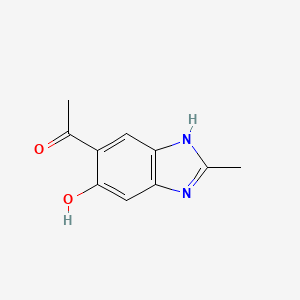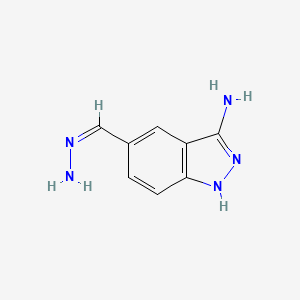![molecular formula C13H14N2O6 B11742886 2,5-Dioxopyrrolidin-1-yl 3-{[(furan-2-yl)methyl]carbamoyl}propanoate](/img/structure/B11742886.png)
2,5-Dioxopyrrolidin-1-yl 3-{[(furan-2-yl)methyl]carbamoyl}propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dioxopyrrolidin-1-yl 3-{[(furan-2-yl)methyl]carbamoyl}propanoate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-{[(furan-2-yl)methyl]carbamoyl}propanoate typically involves the reaction of 2-furan-acrylic acid with N-hydroxy-succinimide. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The molecule consists of two approximately planar moieties, viz. a succinimide group and the rest of the molecule .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include steps such as purification and crystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 3-{[(furan-2-yl)methyl]carbamoyl}propanoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The succinimide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 3-{[(furan-2-yl)methyl]carbamoyl}propanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2,5-Dioxopyrrolidin-1-yl 3-{[(furan-2-yl)methyl]carbamoyl}propanoate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The succinimide group can form covalent bonds with amino acid residues, altering the function of the target molecule. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 3-(furan-2-yl)acrylate
- 2,5-Dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate
- 2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethoxy)propanoate
Uniqueness
What sets 2,5-Dioxopyrrolidin-1-yl 3-{[(furan-2-yl)methyl]carbamoyl}propanoate apart from similar compounds is its specific combination of a furan ring and a succinimide group
Properties
Molecular Formula |
C13H14N2O6 |
|---|---|
Molecular Weight |
294.26 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-(furan-2-ylmethylamino)-4-oxobutanoate |
InChI |
InChI=1S/C13H14N2O6/c16-10(14-8-9-2-1-7-20-9)3-6-13(19)21-15-11(17)4-5-12(15)18/h1-2,7H,3-6,8H2,(H,14,16) |
InChI Key |
IDIQSROWLOOOMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC(=O)NCC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-2-one](/img/structure/B11742821.png)
![3-methoxy-1-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11742825.png)


![2-({[1-(butan-2-yl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid](/img/structure/B11742830.png)
![1-{2-[(3,4-Dimethylphenyl)sulfanyl]phenyl}piperazine](/img/structure/B11742840.png)

![2-(1H-1,3-benzodiazol-2-yl)-3-[(4-methylphenyl)amino]prop-2-enenitrile](/img/structure/B11742849.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dimethylpyrimidine-2,4-dione](/img/structure/B11742850.png)
![1-cyclohexyl-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11742854.png)

![(2-methoxyethyl)({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742880.png)

